molecular formula C5H7ClN2OS B1470055 5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole CAS No. 1506875-62-2

5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole

Cat. No. B1470055
CAS RN: 1506875-62-2
M. Wt: 178.64 g/mol
InChI Key: BHXZKWCAVLUHLQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole is a chemical compound with the CAS Number: 1506875-62-2 . It has a molecular weight of 178.64 and is used in scientific research due to its unique properties, making it suitable for applications in organic synthesis, drug discovery, and materials science.


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole consists of a thiadiazole ring substituted with a chloro group and a methoxyethyl group . The InChI code for this compound is 1S/C5H7ClN2OS/c1-3(9-2)4-7-5(6)10-8-4/h3H,1-2H3 .


Physical And Chemical Properties Analysis

5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole is a compound with a molecular weight of 178.64 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Modification

Thiadiazoles, including 5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole, are synthesized through various methods, aiming to explore their broad spectrum of biological activities. Recent research has focused on the synthesis and structural modification of heterocyclic systems containing thiadiazole fragments. These modifications are crucial for discovering new directions in molecular design and obtaining libraries of compounds with potential biological activities (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).

Pharmacological Activities

The pharmacological significance of thiadiazole derivatives, including potential applications of 5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole, has been a subject of interest. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects. The presence of the thiadiazole moiety contributes to their high selectivity and low toxicity, comparable to standard drugs. Researchers have conducted structure-activity relationship (SAR) studies to optimize and design molecules with desirable "drug-like" characteristics (Mishra, Singh, Tripathi, & Giri, 2015).

Biological Significance

The biological activity of thiadiazole-based compounds has been extensively studied. These studies include exploring their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The integration of thiadiazole or oxadiazole cores with various heterocycles has led to a synergistic effect in many cases, highlighting their importance as heterocyclic fragments in the construction of new drug-like molecules (Lelyukh, 2019).

Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively reviewed, demonstrating significant biological activities. These activities include antimicrobial, anti-inflammatory, antitubercular, antidiabetic, antidepressant, and cytotoxic activities. The structure-activity relationship (SAR) of these compounds is crucial for developing new compounds with enhanced efficacy and safety (Alam, 2018).

Safety and Hazards

The safety information available indicates that 5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole has a GHS07 pictogram, with the signal word "Warning" . It’s important to handle this compound with care, using appropriate personal protective equipment.

properties

IUPAC Name

5-chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2OS/c1-3(9-2)4-7-5(6)10-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXZKWCAVLUHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NSC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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